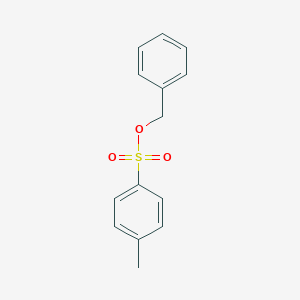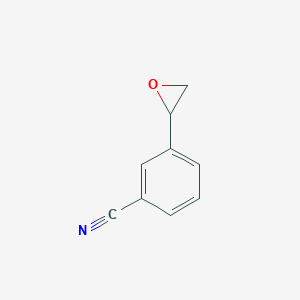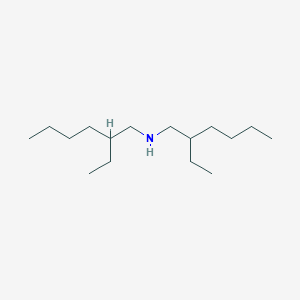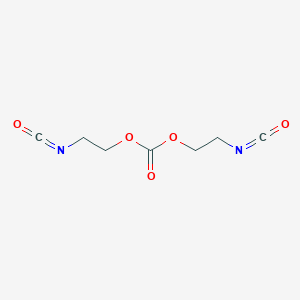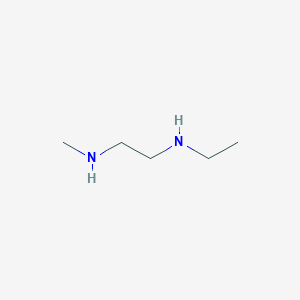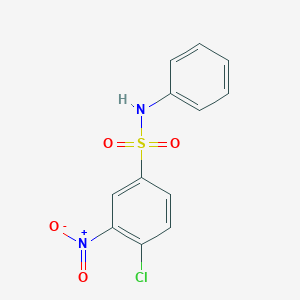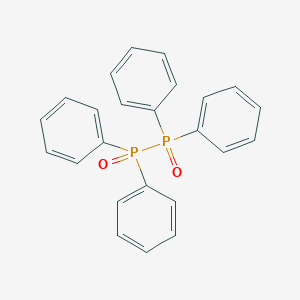
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide, also known as TPPD, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties. TPPD is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. In
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme or protein. The complex formation can result in the inhibition of the enzyme activity or the modulation of protein-protein interactions. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to bind to the heme iron center of cytochrome P450, which is essential for its enzymatic activity. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also interact with the active site of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. Inhibition of cytochrome P450 can result in the alteration of drug metabolism and the accumulation of toxic metabolites. Inhibition of monoamine oxidase can result in the modulation of neurotransmitter levels, which can affect mood and behavior. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has several advantages for lab experiments such as its high stability, solubility in organic solvents, and ease of synthesis. However, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can also have limitations such as its potential toxicity and the need for specialized equipment for handling and storage.
Future Directions
There are several future directions for the research on 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new synthetic methods for the preparation of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide derivatives with improved properties. The exploration of the mechanism of action of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide and its interaction with target enzymes and proteins can also provide insights into the design of new drugs and therapeutic strategies.
Synthesis Methods
The synthesis of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide involves the reaction of triphenylphosphine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds through the formation of an intermediate, which is then oxidized to form 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide. The yield of 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been extensively studied in various scientific fields such as organic chemistry, biochemistry, and medicinal chemistry. 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been used as a ligand in catalytic reactions, as a reagent in organic synthesis, and as a stabilizer for reactive intermediates. In biochemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been shown to inhibit the activity of certain enzymes such as cytochrome P450 and monoamine oxidase. In medicinal chemistry, 1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
1054-59-7 |
|---|---|
Product Name |
1,1,2,2-Tetraphenyldiphosphane 1,2-dioxide |
Molecular Formula |
C24H20O2P2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[diphenylphosphoryl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C24H20O2P2/c25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)28(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
CUJMYQJVFIFJNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
1054-59-7 |
synonyms |
(diphenylphosphoryl-phenyl-phosphoryl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




